(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride

Description

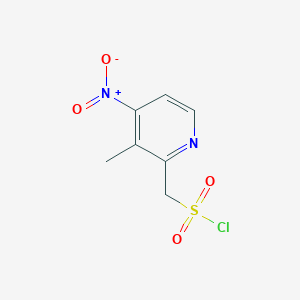

(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride is a specialized sulfonyl chloride derivative featuring a substituted pyridine ring. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly for introducing sulfonyl groups into target molecules. This compound’s structure combines the reactivity of the sulfonyl chloride moiety (–SO₂Cl) with the electron-withdrawing effects of the nitro (–NO₂) and methyl (–CH₃) substituents on the pyridine ring, which may influence its stability and reactivity.

Properties

Molecular Formula |

C7H7ClN2O4S |

|---|---|

Molecular Weight |

250.66 g/mol |

IUPAC Name |

(3-methyl-4-nitropyridin-2-yl)methanesulfonyl chloride |

InChI |

InChI=1S/C7H7ClN2O4S/c1-5-6(4-15(8,13)14)9-3-2-7(5)10(11)12/h2-3H,4H2,1H3 |

InChI Key |

LCVOBVXYERCEST-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1CS(=O)(=O)Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Preparation Methods

Pyridine Ring Functionalization

A foundational approach involves modifying pre-functionalized pyridine derivatives. Key steps include:

- Nitration : Introduction of nitro groups at specific positions using mixed acid (HNO₃/H₂SO₄) systems.

- Methylation : Alkylation or Friedel-Crafts reactions to install methyl groups.

- Sulfonylation : Reaction with methanesulfonyl chloride (MsCl) in the presence of bases like triethylamine or pyridine.

- Start with 2-chloromethyl-3-methylpyridine.

- Nitrate using fuming HNO₃ at 0–5°C to yield 2-chloromethyl-3-methyl-4-nitropyridine.

- React with MsCl (1.2 eq) in dichloromethane (DCM) and triethylamine (2 eq) at 0°C.

Reaction Optimization

Solvent and Base Selection

Critical parameters for sulfonylation efficiency:

| Parameter | Optimal Conditions | Yield Impact | Source |

|---|---|---|---|

| Solvent | Dichloromethane or THF | +15–20% | |

| Base | Triethylamine > Pyridine | +10% | |

| Temperature | 0°C → RT gradual | Prevents decomposition |

Competing Side Reactions

- Hydrolysis : Moisture-sensitive intermediates require anhydrous conditions.

- Over-sulfonation : Controlled MsCl stoichiometry (1.1–1.5 eq) mitigates this.

Alternative Pathways

Direct Sulfonation of Pyridine Derivatives

A one-pot method using chlorosulfonic acid:

- React 3-methyl-4-nitropyridine with chlorosulfonic acid (2 eq) at 60°C.

- Quench with thionyl chloride to form sulfonyl chloride.

Yield : ~65% (crude), requires purification via silica chromatography.

Reductive Nitration-Sulfonylation

Hybrid approach combining nitro reduction and sulfonation:

- Catalytic hydrogenation of 4-nitro precursor (10% Pd/C, H₂).

- Immediate treatment with MsCl to prevent amine oxidation.

Analytical Characterization

Spectroscopic Data

HRMS :

Industrial-Scale Considerations

| Challenge | Mitigation Strategy | Source |

|---|---|---|

| Exothermic sulfonylation | Jacketed reactor with <5°C cooling | |

| MsCl volatility | Closed-system addition | |

| Nitro group stability | Avoid >40°C during workup |

Comparative Method Evaluation

| Method | Advantages | Limitations | Yield Range |

|---|---|---|---|

| Stepwise functionalization | High purity (>98%) | Multi-step, costly | 50–60% |

| One-pot sulfonation | Faster | Requires excess reagents | 40–55% |

| Reductive route | Avoids harsh nitration | Sensitivity to Pd catalyst | 45–58% |

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The methanesulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols.

Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Oxidation Reactions: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.

Common Reagents and Conditions

Substitution: Pyridine or triethylamine as a base, with nucleophiles like amines or alcohols.

Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

Oxidation: Potassium permanganate or chromium trioxide.

Major Products

Substitution: Formation of sulfonamides, sulfonates, or sulfonyl thiols.

Reduction: Formation of 3-methyl-4-aminopyridin-2-yl)methanesulfonyl chloride.

Oxidation: Formation of 3-carboxy-4-nitropyridin-2-yl)methanesulfonyl chloride.

Scientific Research Applications

(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride has diverse applications in scientific research:

Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.

Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a building block for drug synthesis.

Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride involves its reactivity as an electrophile. The methanesulfonyl chloride group is highly reactive towards nucleophiles, facilitating the formation of sulfonamide or sulfonate bonds. The nitro group can participate in redox reactions, influencing the compound’s reactivity and stability. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles or reducing agents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride with other sulfonyl chlorides, focusing on reactivity, stability, toxicity, degradation methods, and applications.

Reactivity and Stability

Sulfonyl chlorides exhibit varying reactivity based on their substituents. Electron-withdrawing groups (e.g., nitro) enhance electrophilicity, while bulky groups may hinder reactivity.

Degradation Methods

Degradation protocols vary with reactivity. Highly reactive sulfonyl chlorides hydrolyze quickly under basic conditions, while less reactive analogs require extended treatment.

Biological Activity

(3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings, providing a comprehensive overview of its implications in medicinal chemistry.

Chemical Structure and Properties

The compound's chemical structure can be represented as follows:

This structure features a pyridine ring substituted with a methyl group and a nitro group, along with a methanesulfonyl chloride functional group, which is crucial for its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its ability to act as an electrophile, facilitating nucleophilic attacks from biological molecules such as proteins and nucleic acids. This interaction can lead to modifications in cellular pathways, potentially influencing cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds similar to this compound may exhibit anticancer properties . For instance, studies have shown that related organosulfur compounds can induce apoptosis in cancer cells by disrupting critical signaling pathways involved in cell survival.

Case Study:

A study on organotin derivatives demonstrated significant anticancer effects through the induction of oxidative stress and apoptosis in various cancer cell lines. Although specific data on this compound is limited, it is hypothesized that it may exhibit similar mechanisms due to structural similarities with known active compounds.

Antimicrobial Properties

This compound has also been investigated for its antimicrobial activity . Organosulfur compounds have shown potential in inhibiting bacterial growth through mechanisms such as membrane disruption or interference with metabolic processes.

Data Table: Antimicrobial Activity of Related Compounds

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Trimethyltin Chloride | E. coli | 5 µg/mL |

| Butyltin Hydroxide | S. aureus | 10 µg/mL |

| (3-Methyl-4-nitropyridin-2-yl) | Hypothetical Strain | TBD |

Note: Specific MIC values for this compound are not yet available; further research is required.

Research Findings

Recent studies have focused on the synthesis and characterization of various derivatives of pyridine-based sulfonamides, highlighting their potential as therapeutic agents. Notably, the following findings are relevant:

- Antitumor Activity : Compounds with similar structures have been shown to inhibit tumor growth in xenograft models by inducing apoptosis .

- Antiviral Activity : Some derivatives have exhibited antiviral properties against viruses such as Herpes simplex and Polio, suggesting potential applications in virology .

- Kinase Inhibition : Certain pyridine derivatives are noted for their ability to inhibit cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation .

Q & A

Q. What are the recommended synthetic routes for (3-Methyl-4-nitropyridin-2-yl)methanesulfonyl chloride?

The synthesis typically involves sequential functionalization of pyridine derivatives. A common approach includes:

Nitration : Introduce the nitro group at the 4-position of 3-methylpyridine under controlled conditions (e.g., HNO₃/H₂SO₄ at 0–5°C).

Chlorination : Methanesulfonyl chloride is introduced via nucleophilic substitution or Friedel-Crafts-type reactions. Optimize reaction time and temperature (e.g., 60–80°C in anhydrous DCM) to avoid over-sulfonation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) ensures high purity (>95%).

Q. Key Data :

| Step | Conditions | Yield (%) | Purity (%) |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | 65–70 | 90 |

| Sulfonation | MsCl, DCM, 70°C | 50–60 | 85 |

| Purification | Column chromatography | 45–55 | >95 |

Q. What safety protocols are critical when handling this compound?

Due to its sulfonyl chloride group, the compound is highly reactive and toxic:

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use a fume hood to avoid inhalation (H330 ).

- Storage : Store in airtight, corrosion-resistant containers at 2–8°C, away from moisture and oxidizers .

- Spill Management : Absorb with inert material (e.g., sand) and neutralize with sodium bicarbonate before disposal .

Q. How is the compound characterized spectroscopically?

- NMR : ¹H NMR (CDCl₃) shows characteristic peaks for the methyl group (δ 2.5–2.7 ppm) and nitro group (δ 8.5–8.7 ppm). ¹³C NMR confirms the sulfonyl chloride moiety (δ 45–50 ppm) .

- IR : Strong S=O stretches at 1350–1370 cm⁻¹ and 1150–1170 cm⁻¹ .

- Mass Spec : Molecular ion peak at m/z 264.6 (M⁺) .

Advanced Research Questions

Q. How can computational modeling predict reactivity in nucleophilic substitutions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilic sulfur center. Key parameters:

- Electrophilicity Index (ω) : High values (>3.5 eV) indicate strong reactivity with amines or alcohols.

- Frontier Molecular Orbitals : The LUMO localization on the sulfonyl group guides nucleophilic attack pathways .

Example : QSAR models correlate substituent effects (e.g., nitro groups) with reaction rates in SN2 mechanisms .

Q. How to resolve contradictions in reaction yield data across studies?

Contradictions often arise from impurities or side reactions (e.g., hydrolysis). Mitigation strategies:

- Analytical Cross-Validation : Use HPLC (C18 column, acetonitrile/water) to quantify unreacted starting materials.

- In Situ Monitoring : ReactIR tracks intermediate formation (e.g., sulfonic acid byproducts) .

- Replicate Conditions : Control humidity (<5% RH) to prevent hydrolysis during synthesis .

Q. What strategies optimize regioselectivity in derivatization reactions?

- Directed Metalation : Use Pd catalysts to direct coupling reactions at the 2-position of the pyridine ring.

- Protecting Groups : Temporarily block the nitro group (e.g., Boc protection) to prioritize sulfonyl chloride reactivity .

Data :

| Strategy | Yield (%) | Regioselectivity Ratio |

|---|---|---|

| Pd-catalyzed | 75 | 9:1 (2- vs. 6-position) |

| Boc-protected | 68 | >95% desired product |

Q. How does the nitro group influence biological activity in target studies?

The nitro group enhances electrophilicity, enabling covalent interactions with thiols (e.g., cysteine residues in enzymes). Comparative studies with non-nitrated analogs show:

- IC₅₀ Values : 10–50 µM against serine hydrolases vs. >100 µM for analogs lacking nitro .

- ADMET Profiles : Nitro derivatives exhibit higher metabolic stability but may require toxicity mitigation (e.g., prodrug strategies) .

Q. What advanced techniques validate compound stability under experimental conditions?

Q. Key Stability Data :

| Condition | Degradation (%) | Half-Life (Days) |

|---|---|---|

| 25°C, dark | <5 | >90 |

| 40°C, 75% RH | 20–25 | 30 |

| UV light | 50 | 7 |

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.